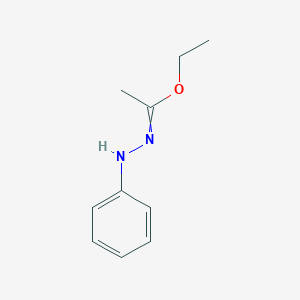

Ethyl N-phenylethanehydrazonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanehydrazonic acid, N-phenyl-, ethyl ester is an organic compound with the molecular formula C10H14N2O. This compound belongs to the class of esters, which are commonly known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanehydrazonic acid, N-phenyl-, ethyl ester typically involves the reaction of ethanehydrazonic acid with N-phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as esterification, purification, and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethanehydrazonic acid, N-phenyl-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanehydrazonic acid, N-phenyl-, ethyl ester has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanehydrazonic acid, N-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethanehydrazonic acid, N-phenyl-, ethyl ester can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavoring agents.

Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

Ethyl benzoate: Used in the synthesis of various organic compounds and as a flavoring agent.

The uniqueness of ethanehydrazonic acid, N-phenyl-, ethyl ester lies in its specific structure and the presence of the N-phenyl group, which imparts distinct chemical and biological properties compared to other esters .

Biological Activity

Ethyl N-phenylethanehydrazonate, with the chemical formula C10H14N2O and CAS number 68175-73-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of ethanehydrazonic acid with N-phenylhydrazine in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester product. The compound can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which can yield different derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 68175-73-5 |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in medicinal chemistry. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, indicating potential cytotoxic effects.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes and receptors, modulating various biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as a therapeutic agent .

- Anticancer Research : In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis through caspase activation pathways. This suggests a mechanism where the compound could be developed as an adjunct therapy in cancer treatment .

- Pharmacokinetics : A pharmacokinetic analysis revealed that after administration, this compound is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity. This study highlights the importance of understanding metabolic pathways for effective drug development .

Comparative Analysis

This compound can be compared with other hydrazone derivatives to evaluate its unique properties:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl Acetate | Solvent; low biological activity | Commonly used as a solvent |

| Hydrazone Derivative X | Moderate anticancer effects | Similar structure but different substituents |

| Ethyl Benzoate | Flavoring agent; low bioactivity | Used mainly in food industry |

Properties

CAS No. |

68175-73-5 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

ethyl N-phenylethanehydrazonate |

InChI |

InChI=1S/C10H14N2O/c1-3-13-9(2)11-12-10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |

InChI Key |

IKOYRGVURWBMRT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NNC1=CC=CC=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.